molecular formula C15H14BrNO2 B5853028 N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide

N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide

Cat. No. B5853028
M. Wt: 320.18 g/mol
InChI Key: WMJUCYONTXCJBP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide, also known as 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine or N-BOMe, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by a team of chemists led by David E. Nichols and gained popularity as a recreational drug due to its hallucinogenic effects. However,

Mechanism of Action

N-BOMe acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways that regulate neuronal activity and neurotransmitter release. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
N-BOMe has been found to induce a range of physiological and biochemical effects such as increased heart rate, blood pressure, body temperature, and pupil dilation. It also alters the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and perception.

Advantages and Limitations for Lab Experiments

N-BOMe has several advantages for lab experiments, such as its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its potential for abuse and toxicity limits its use in animal and human studies.

Future Directions

There are several future directions for research on N-BOMe, such as the development of more selective and potent compounds that target the 5-HT2A receptor for therapeutic purposes. Additionally, further studies are needed to elucidate the mechanisms underlying its physiological and biochemical effects and to evaluate its safety and efficacy in animal and human studies.
In conclusion, N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide, or N-BOMe, is a synthetic compound that has potential therapeutic applications in the treatment of mental health disorders. Its mechanism of action involves the partial agonism of the 5-HT2A receptor, which leads to altered perception, mood, and cognition. While it has several advantages for lab experiments, its potential for abuse and toxicity limits its use in animal and human studies. Further research is needed to develop more selective and potent compounds and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-BOMe involves the reaction of 2C-B-NBOMe with 4-bromo-2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to form N-BOMe.

Scientific Research Applications

N-BOMe has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

IUPAC Name

N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-3-5-11(6-4-10)15(18)17-13-8-7-12(16)9-14(13)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJUCYONTXCJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide

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